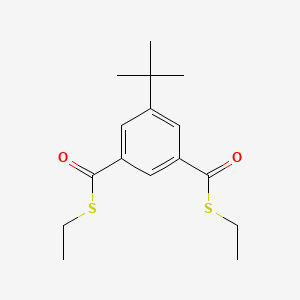![molecular formula C12H20O3 B14506138 Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol CAS No. 63839-80-5](/img/structure/B14506138.png)
Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol, also known as α-Pinene acetate, is a naturally occurring organic compound. It is a monoterpenoid and one of the two isomers of pinene. This compound is commonly found in the oils of many species of coniferous trees, notably pine. It is responsible for the characteristic pine scent and is widely used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol can be achieved through several methods. One common method involves the fractional distillation of turpentine under reduced pressure . Another method includes the reaction of α-Pinene with acetic acid in the presence of a catalyst such as phosphoric acid . This reaction typically yields terpineol, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction of α-Pinene from natural sources such as pine trees. The extracted α-Pinene is then subjected to chemical reactions, including esterification with acetic acid, to produce this compound. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce verbenone and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into different alcohols and hydrocarbons.
Substitution: It can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic catalysts are typically employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include verbenone, terpineol, and various other terpenoid compounds. These products have significant applications in the fragrance, flavor, and pharmaceutical industries.
Scientific Research Applications
Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex organic molecules.
Biology: Studies have shown its potential antimicrobial and anti-inflammatory properties.
Industry: This compound is widely used in the production of fragrances, flavors, and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
α-Pinene: The parent compound from which acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol is derived.
β-Pinene: Another isomer of pinene with similar properties but different structural configuration.
Verbenone: An oxidized derivative of α-Pinene with distinct applications in the fragrance industry.
Uniqueness
This compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its parent compound α-Pinene. This uniqueness makes it valuable in specific industrial applications where such properties are desired.
Properties
CAS No. |
63839-80-5 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-9(2)7-4-5-10(3,11)8(9)6-7;1-2(3)4/h4-5,7-8,11H,6H2,1-3H3;1H3,(H,3,4) |
InChI Key |
URQSEQHZHQQSDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC1(C2CC1C(C=C2)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


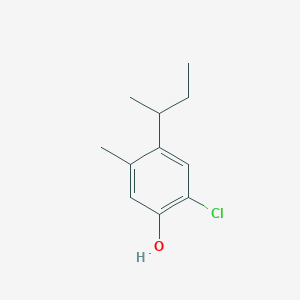
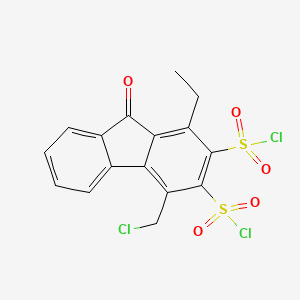
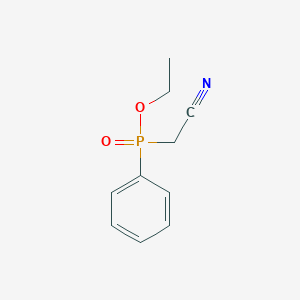
![[(Furan-2-yl)(methylamino)methyl]phosphonic acid](/img/structure/B14506087.png)

![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)

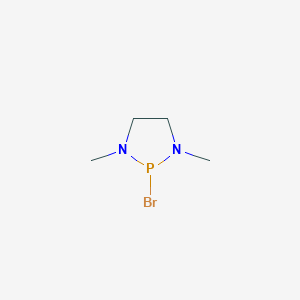
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
